- Synthesis of tonghaosu analogsChinese Journal of Chemistry, 2009, 27(1), 16-18,
Cas no 935-13-7 (3-(furan-2-yl)propanoic acid)

3-(furan-2-yl)propanoic acid structure
Nome del prodotto:3-(furan-2-yl)propanoic acid
3-(furan-2-yl)propanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(Furan-2-yl)propanoic acid
- 3-(2-Furyl)propanoic acid
- 3-(2-Furyl)propionic acid
- 3-Furan-2-yl-propionic acid
- 2-Furanpropanoic acid
- Furan-2-propionic acid
- 2-Furanpropionic acid
- XLTJXJJMUFDQEZ-UHFFFAOYSA-N
- 971V0W009H
- Furfuryl-essigsaure
- 3-(2-Furyl)propoinic acid
- 3-Furan-2-ylpropanoic acid
- 3-(2-furyl) propionic acid
- 3-(2-furanyl)propanoic acid
- 3-(Fur-2-yl)propanoic acid
- 3-(2-Furyl)propano
- 2-Furanpropionic acid (6CI, 7CI, 8CI)
- 3-Furan-2-ylpropionic acid
- β-(2-Furyl)propionic acid
- .BETA.-(2-FURYL)PROPIONIC ACID
- DTXSID70239446
- DTXCID90161937
- 3-(furan-2-yl)propanoicacid
- 3-(2-furyl)propanoicacid
- 6O5
- F1901-0149
- PS-4963
- J-800048
- 3-(2-Furyl)propanoic acid #
- NS00039570
- DB-025951
- EN300-11243
- MFCD00005346
- BBL027515
- SB61044
- 2-Furanpropanoic acid, 2-Furanpropionic acid
- 3-(2-Furyl)propionic acid, 97%
- BETA-(2-FURYL)PROPIONIC ACID
- MB605
- STK801962
- Q27271947
- AKOS000206873
- CS-0155529
- UNII-971V0W009H
- SY109540
- EINECS 213-298-4
- 935-13-7
- HMS1686I17
- SCHEMBL236223
- J-640046
- 3-(furan-2-yl)propanoic acid
-
- MDL: MFCD00005346
- Inchi: 1S/C7H8O3/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2,(H,8,9)
- Chiave InChI: XLTJXJJMUFDQEZ-UHFFFAOYSA-N
- Sorrisi: O=C(CCC1=CC=CO1)O
Proprietà calcolate
- Massa esatta: 140.04700
- Massa monoisotopica: 140.047344
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 10
- Conta legami ruotabili: 3
- Complessità: 122
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 50.4
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 0.7
Proprietà sperimentali
- Colore/forma: Solid
- Densità: 1.2127 (rough estimate)
- Punto di fusione: 56-60 °C
- Punto di ebollizione: 229
- Punto di infiammabilità: 103 °C
- Indice di rifrazione: 1.4638 (estimate)
- PSA: 50.44000
- LogP: 1.29680
- Solubilità: Non determinato
3-(furan-2-yl)propanoic acid Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Danger
- Dichiarazione di pericolo: H315-H318-H335
- Dichiarazione di avvertimento: P261-P280-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 37/38-41
- Istruzioni di sicurezza: S37/39-S26-S39
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:2-8 °C
- Frasi di rischio:R37/38; R41
- Classe di pericolo:IRRITANT
3-(furan-2-yl)propanoic acid Dati doganali
- CODICE SA:2932190090
- Dati doganali:
Codice doganale cinese:
2932190090Panoramica:
2932190090 Altri composti strutturalmente non fusi ad anelli furani. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2932190090 altri composti contenenti un anello furano non utilizzato (idrogenato o no) nella struttura IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:20,0%
3-(furan-2-yl)propanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR3886-5g |
3-(Fur-2-yl)propanoic acid |
935-13-7 | 98+% | 5g |
£66.00 | 2025-02-20 | |
Life Chemicals | F1901-0149-0.25g |
3-(furan-2-yl)propanoic acid |
935-13-7 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226169-5g |
3-(Furan-2-yl)propanoic acid |
935-13-7 | 98% | 5g |
¥329.00 | 2024-04-24 | |
Fluorochem | 011752-1g |
3-(2-Furyl)propionic acid |
935-13-7 | 97% | 1g |
£21.00 | 2022-03-01 | |
TRC | F865270-1g |
3-(2-Furyl)propanoic Acid |
935-13-7 | 1g |
$98.00 | 2023-05-18 | ||
Life Chemicals | F1901-0149-1g |
3-(furan-2-yl)propanoic acid |
935-13-7 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
Fluorochem | 011752-250mg |
3-(2-Furyl)propionic acid |
935-13-7 | 97% | 250mg |
£11.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226169-1g |
3-(Furan-2-yl)propanoic acid |
935-13-7 | 98% | 1g |
¥60.00 | 2024-04-24 | |
Enamine | EN300-11243-0.5g |
3-(furan-2-yl)propanoic acid |
935-13-7 | 95% | 0.5g |
$20.0 | 2023-10-26 | |
Enamine | EN300-11243-0.25g |
3-(furan-2-yl)propanoic acid |
935-13-7 | 95% | 0.25g |
$19.0 | 2023-10-26 |
3-(furan-2-yl)propanoic acid Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Isopropanol , Tetrahydrofuran , Water ; cooled; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Riferimento
- Preparation of 3-heteroarylalkyl substituted GABA analogs as anticonvulsants, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrogen , Ammonium hydroxide Catalysts: Palladium Solvents: Methanol , Water ; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Riferimento
- Unprecedented C-Selective Interstrand Cross-Linking through in Situ Oxidation of Furan-Modified OligodeoxynucleotidesJournal of the American Chemical Society, 2011, 133(4), 796-807,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium acetate , Hydrogen Catalysts: Palladium
Riferimento
- Allyl cation stereochemistry in the intramolecular [4+3] cycloaddition reactionTetrahedron Letters, 1990, 31(42), 5981-4,
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 atm, rt
Riferimento
- Remote-Group-Assisted Facile Oxidative Arylation of Furans and PyrrolesACS Catalysis, 2023, 13(6), 3520-3531,
Metodo di produzione 6
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Isopropanol , Tetrahydrofuran
Riferimento
- Heteroaromatic side-chain analogs of pregabalinBioorganic & Medicinal Chemistry Letters, 2006, 16(9), 2329-2332,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Chloroform ; 1 h, cooled; 16 h, rt
Riferimento
- Thermo-responsive Diels-Alder stabilized hydrogels for ocular drug delivery of a corticosteroid and an anti-VEGF fab fragmentJournal of Controlled Release, 2023, 361, 334-349,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Water Solvents: Pyridine ; 16 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Ethylenation of aldehydes to 3-propanal, propanol and propanoic acid derivativesScientific Reports, 2017, 7(1), 1-8,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Isopropyl β-D-thiogalactopyranoside , Ferrous ammonium sulfate hexahydrate Solvents: Water ; 48 h, 37 °C
Riferimento
- A Biocompatible Alkene Hydrogenation Merges Organic Synthesis with Microbial MetabolismAngewandte Chemie, 2014, 53(30), 7785-7788,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1 h, 0 °C; 16 h, rt
1.2 Solvents: Chloroform ; 48 h, rt
1.2 Solvents: Chloroform ; 48 h, rt
Riferimento
- Electrolysis as an Efficient Key Step in the Homogeneous Polymer-Supported Synthesis of N-Substituted PyrrolesOrganic Letters, 2006, 8(3), 403-406,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrazine , 1-Methoxy-4-(phenylseleninyl)benzene Solvents: Methanol , Water
Riferimento
- Dissociative cycloelimination, a new selenium based pericyclic reactionChemical Communications (Cambridge, 2001, (23), 2448-2449,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt
Riferimento
- Probing structural effects on replication efficiency through comparative analyses of families of potential self-replicatorsChemistry - A European Journal, 2006, 12(34), 8798-8812,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Tempo , Potassium chloride , Ferric nitrate Solvents: 1,2-Dichloroethane ; 20 h, rt
Riferimento
- Na-MnOx catalyzed aerobic oxidative cleavage of biomass-derived 1,2-diols to synthesis medium-chain furanic chemicalsGreen Energy & Environment, 2022, 7(5), 957-964,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 5 h, rt
Riferimento
- Fine-tuning furan toxicity: fast and quantitative DNA interchain cross-link formation upon selective oxidation of a furan containing oligonucleotideChemical Communications (Cambridge, 2005, (7), 936-938,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Sodium borohydride Catalysts: Nickel Solvents: Water ; 30 min, rt; 3 h, 50 - 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Riferimento
- Raney nickel-catalyzed hydrogenation of unsaturated carboxylic acids with sodium borohydride in waterSynthetic Communications, 2012, 42(6), 893-904,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethyl acetate ; 12 h, rt
Riferimento
- Economical and eco-friendly method for the reduction of heterocyclics possessing α,β-unsaturated acid systems using novel reduction methodEuropean Journal of Biomedical and Pharmaceutical Sciences, 2014, 1(2), 446-451,
Metodo di produzione 18
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Sodium carbonate , Hydrogen Catalysts: Palladium , Carbon Solvents: Water
Riferimento
- Thermodynamics of protonation of some five-membered heteroaryl carboxylates, -alkanoates and -trans-propenoatesJournal of the Chemical Society, 1993, (10), 1941-5,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ; overnight, 20 °C
Riferimento
- Preparation of quinolones derivatives useful as inducible nitric oxide synthase inhibitors, World Intellectual Property Organization, , ,
3-(furan-2-yl)propanoic acid Raw materials
- 2-Furanepropanoic acid ethyl ester
- N-Isopropylacrylamide
- 2-Hydroxyethyl acrylate
- 3-(furan-2-yl)propanoic acid
- 2-FURANACRYLIC ACID, SODIUM SALT
- propanedioic acid
- (E)-3-(2-furyl)prop-2-enoic acid
- 3-(furan-2-yl)propan-1-ol
- 1,3-Dioxane-4,6-dione,5-(2-furanylmethyl)-2,2-dimethyl-
- Ethylene Oxide
- Glycerol
- (2E)-3-(furan-2-yl)prop-2-enoic acid
- 1-methyl-1H-pyrrole-2-carboxylic acid
3-(furan-2-yl)propanoic acid Preparation Products
3-(furan-2-yl)propanoic acid Letteratura correlata
-
Shaghayegh Saadati,Ubong Eduok,Amira Abdelrasoul,Ahmed Shoker RSC Adv. 2020 10 43489
-
D. Aerssens,L. Miret-Casals,D. Gomez,D. Sousa-Neves,Y. Levy,M. De Vleesschouwer,A. Manicardi,A. Madder Org. Biomol. Chem. 2023 21 5648
-
Ge Liu,Robert A. Gibson,Damien Callahan,Xiao-Fei Guo,Duo Li,Andrew J. Sinclair Food Funct. 2020 11 2058
-
Xinwen Ding,Yinfei Xu,Pan Nie,Lingyue Zhong,Lei Feng,Qi Guan,Lihua Song Food Funct. 2022 13 5189
-
Kurt Hoogewijs,Annelies Deceuninck,Annemieke Madder Org. Biomol. Chem. 2012 10 3999
935-13-7 (3-(furan-2-yl)propanoic acid) Prodotti correlati
- 38275-43-3(2-(Methylthio)pyrimidine-5-carbonitrile)
- 2227709-73-9((2R)-1-(3-fluoro-2,6-dimethoxyphenyl)propan-2-ol)
- 2172165-96-5(4-{(5-chlorofuran-2-yl)methylsulfanyl}butane-1-thiol)
- 1806503-70-7(Ethyl 3-(1-bromo-2-oxopropyl)-4-(trifluoromethyl)benzoate)
- 1530840-82-4(1-(2-hydroxyethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid)
- 144888-76-6(ethyl 3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apiperazine-6-carboxylate)
- 2866318-02-5(3-Azabicyclo[3.2.1]octane-2-carboxylic acid, hydrochloride (1:1) )
- 187085-81-0(1H-Indole-3-propanamide,a-amino-N-(phenylmethyl)-)
- 851129-44-7(2-(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethan-1-one)
- 105391-64-8(7-Chloro-6-methyl-4-(trifluoromethyl)-1H-indazole)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:935-13-7)3-(furan-2-yl)propanoic acid

Purezza:99%
Quantità:25g
Prezzo ($):279.0